Soyasapogenol D
Overview
Description
Soyasapogenol D is a triterpenoid compound found in soybeans (Glycine max) and other legumes. It belongs to the class of saponins, which are glycosides with a distinctive foaming characteristic when shaken in aqueous solutions. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol D involves several steps, starting from the extraction of soyasaponins from soybean seeds. The soyasaponins are then hydrolyzed to yield this compound. The hydrolysis process typically involves acidic or enzymatic conditions to break down the glycosidic bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The soybeans are first defatted, and the saponins are extracted using solvents such as ethanol or methanol. The extract is then subjected to hydrolysis to obtain this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Soyasapogenol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms using agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Methylated derivatives of this compound.
Scientific Research Applications
Soyasapogenol D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with soil microorganisms.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Soyasapogenol D exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Soyasapogenol D is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Soyasapogenol A: Another triterpenoid saponin with similar but distinct biological activities.
Soyasapogenol B: Known for its role in plant defense and interactions with soil microorganisms.
Soyasapogenol E: Exhibits antioxidant and anti-inflammatory properties.
This compound stands out due to its potent anticancer properties and its ability to modulate multiple biological pathways .
Properties
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h22-25,32-33H,9-19H2,1-8H3/t22-,23-,24+,25-,27-,28+,29-,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZKPHHLRTVCY-ZHRKTGFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)OC)(C)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65892-76-4 | |
Record name | (3β,4β,22β)-22-Methoxyolean-13(18)-ene-3,23-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65892-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasapogenol D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065892764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOYASAPOGENOL D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HBQ1HBAP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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